molecular formula C12H13ClN2O2 B11564444 N'-(2-chloroacetyl)-2-phenylcyclopropane-1-carbohydrazide

N'-(2-chloroacetyl)-2-phenylcyclopropane-1-carbohydrazide

Cat. No.: B11564444
M. Wt: 252.69 g/mol
InChI Key: MDZKSIJGAAFPGQ-UHFFFAOYSA-N
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Description

N’-(2-chloroacetyl)-2-phenylcyclopropane-1-carbohydrazide is a chemical compound with a unique structure that includes a cyclopropane ring, a phenyl group, and a chloroacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-chloroacetyl)-2-phenylcyclopropane-1-carbohydrazide typically involves the reaction of 2-phenylcyclopropane-1-carbohydrazide with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at low temperatures to prevent side reactions and to ensure high yields .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less hazardous solvents and reagents, can be applied to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N’-(2-chloroacetyl)-2-phenylcyclopropane-1-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-(2-chloroacetyl)-2-phenylcyclopropane-1-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and proteins. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity . This mechanism is particularly relevant in the context of enzyme inhibition and drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2-chloroacetyl)-2-phenylcyclopropane-1-carbohydrazide is unique due to its specific structure, which includes a cyclopropane ring and a phenyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C12H13ClN2O2

Molecular Weight

252.69 g/mol

IUPAC Name

N'-(2-chloroacetyl)-2-phenylcyclopropane-1-carbohydrazide

InChI

InChI=1S/C12H13ClN2O2/c13-7-11(16)14-15-12(17)10-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,14,16)(H,15,17)

InChI Key

MDZKSIJGAAFPGQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C(=O)NNC(=O)CCl)C2=CC=CC=C2

Origin of Product

United States

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